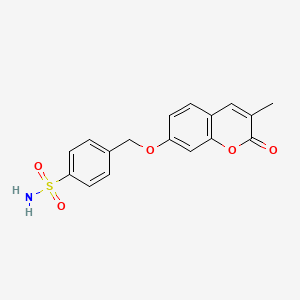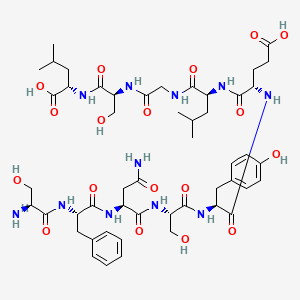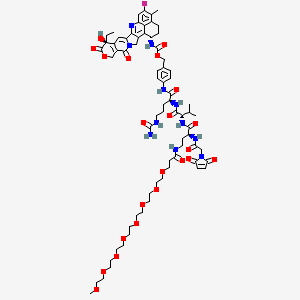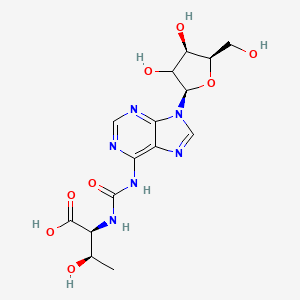
Antibacterial agent 211
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 211 is a synthetic compound known for its potent activity against a broad spectrum of bacterial pathogens. It is widely used in various fields, including medicine, agriculture, and industry, due to its effectiveness in inhibiting bacterial growth and preventing infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 211 typically involves a multi-step process The initial step includes the formation of an intermediate compound through a condensation reaction between a primary amine and a carboxylic acid derivative This intermediate is then subjected to cyclization under acidic conditions to form the core structure of this compound
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process begins with the preparation of the intermediate compound in a batch reactor, followed by continuous flow reactors for cyclization and functionalization steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of catalysts and optimized reaction temperatures are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 211 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives with altered antibacterial activity.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced with other substituents to modify its properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidized derivatives: Compounds with increased polarity and altered antibacterial activity.
Reduced derivatives: Compounds with modified electronic properties and potentially enhanced activity.
Substituted derivatives: Compounds with varied functional groups, leading to changes in solubility and efficacy.
Aplicaciones Científicas De Investigación
Antibacterial agent 211 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in microbiological studies to investigate bacterial resistance mechanisms and the efficacy of antibacterial treatments.
Medicine: Utilized in the development of new antibacterial drugs and formulations for treating bacterial infections.
Industry: Applied in the formulation of antibacterial coatings, disinfectants, and preservatives to prevent microbial contamination.
Mecanismo De Acción
The mechanism of action of antibacterial agent 211 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By binding to these enzymes, this compound disrupts the formation of the cell wall, leading to cell lysis and death. The compound also interferes with bacterial DNA replication and protein synthesis, further enhancing its antibacterial effects.
Comparación Con Compuestos Similares
Penicillin: A well-known antibacterial agent that also targets bacterial cell wall synthesis but has a different core structure.
Cephalosporins: Another class of antibiotics with a similar mechanism of action but varying in their spectrum of activity and resistance profiles.
Carbapenems: Broad-spectrum antibiotics that are structurally related to penicillins and cephalosporins but have enhanced stability against beta-lactamases.
Uniqueness: Antibacterial agent 211 stands out due to its unique chemical structure, which allows for greater flexibility in functionalization and optimization. Its broad-spectrum activity and ability to overcome certain bacterial resistance mechanisms make it a valuable addition to the arsenal of antibacterial agents.
Propiedades
Fórmula molecular |
C36H56N4O6 |
|---|---|
Peso molecular |
640.9 g/mol |
Nombre IUPAC |
2-[2,4-bis[4-(3-aminopropylamino)butoxy]phenyl]-3-hexyl-5-hydroxy-7-methoxychromen-4-one |
InChI |
InChI=1S/C36H56N4O6/c1-3-4-5-6-13-30-35(42)34-31(41)24-28(43-2)26-33(34)46-36(30)29-15-14-27(44-22-9-7-18-39-20-11-16-37)25-32(29)45-23-10-8-19-40-21-12-17-38/h14-15,24-26,39-41H,3-13,16-23,37-38H2,1-2H3 |
Clave InChI |
LXONACSUNWMBFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C(OC2=CC(=CC(=C2C1=O)O)OC)C3=C(C=C(C=C3)OCCCCNCCCN)OCCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)



![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)








